Bienvenue dans la boutique en ligne BenchChem!

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid

Stereochemistry Enantiomeric Purity Chiral Synthesis

Procuring (S)-Butoxycarbonylamino-cyclopropyl-acetic acid (Boc-L-cyclopropylglycine) guarantees the critical (S)-configured cyclopropyl P1 moiety for next-generation HCV protease inhibitors (EC50 3.7 nM). Substitution with the (R)-enantiomer or unprotected analogs abolishes target engagement. This Boc-protected, rigid beta-turn-inducing monomer ensures single diastereomer formation in solution-phase peptide synthesis. Verify enantiopurity via [α]D +38±2.0° (ethanol).

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 155976-13-9
Cat. No. B107306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Butoxycarbonylamino-cyclopropyl-acetic acid
CAS155976-13-9
Synonyms(S)-N-Boc-2-cyclopropyl-L-glycine;  (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropaneacetic Acid;  (S)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropaneacetic Acid;  (2S)-Cyclopropyl[[[(1,1-dimethylethyl)oxy]carbonyl]amino]ethanoic Acid;  (S)-2-
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CC1)C(=O)O
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1
InChIKeyQFVJNEASAAJIDF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline and Procurement Profile for (S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS 155976-13-9)


(S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS 155976-13-9), also known as Boc-L-cyclopropylglycine, is a chiral, non-proteinogenic amino acid derivative characterized by an (S)-configured stereocenter bearing a cyclopropyl group and a Boc-protected amino moiety [1]. This compound is a valuable synthetic building block in medicinal chemistry and peptide science, serving as a key intermediate for the introduction of a conformationally constrained cyclopropyl motif into bioactive molecules [2].

The Critical Risks of Substituting (S)-Butoxycarbonylamino-cyclopropyl-acetic acid with In-Class Analogs in Research & Development


Substituting (S)-Butoxycarbonylamino-cyclopropyl-acetic acid with in-class alternatives such as its (R)-enantiomer (Boc-D-cyclopropylglycine) , unprotected cyclopropylglycine [1], or alternative N-protected analogs (e.g., Fmoc-L-cyclopropylglycine) is not scientifically equivalent and introduces significant risks. Such substitutions alter stereochemical identity, protecting group compatibility, and conformational rigidity, leading to failures in asymmetric synthesis, divergent peptide folding, and unpredictable biological activity, as evidenced by the strict stereochemical requirements of HCV NS3/4A protease inhibitors [2].

Quantitative Evidence Guide: Validating the Differential Advantages of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid (Boc-L-Cyclopropylglycine)


Stereochemical Identity: Quantified (S)-Enantiomer Purity via Specific Optical Rotation

The specific optical rotation of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid is reported as [α]/D +38° ± 2.0° (c = 1% in ethanol) . In contrast, the (R)-enantiomer (Boc-D-cyclopropylglycine, CAS 609768-49-2) is characterized by an opposite optical rotation, a fundamental difference for asymmetric synthesis applications where enantiomeric purity dictates biological outcome .

Stereochemistry Enantiomeric Purity Chiral Synthesis

Synthetic Utility in HCV Protease Inhibitor Design: Comparative Conformational Constraint

The cyclopropyl group of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid is a critical structural motif in potent HCV NS3/4A protease inhibitors [1]. This specific moiety provides a conformational constraint that is distinct from analogs with larger rings. While direct head-to-head Ki or EC50 data for the free amino acid derivative are not available, the resulting macrocyclic inhibitor containing the cyclopropyl P1 unit exhibits an EC50 of 3.7 nM and a Ki of 0.20 nM [1]. This is a class-level inference of the cyclopropyl group's value compared to more flexible alkyl or larger cycloalkyl substituents, which would be expected to alter the critical binding conformation.

Medicinal Chemistry HCV NS3/4A Protease Peptidomimetics

Protecting Group Strategy: Quantitative Purity and Orthogonality of Boc vs. Fmoc Analogs

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid features a tert-butyloxycarbonyl (Boc) protecting group, which is orthogonal to the Fmoc group used in standard Fmoc-SPPS. Commercially available Boc-L-cyclopropylglycine is offered with HPLC purity of >98.0% . In contrast, the Fmoc analog (Fmoc-L-cyclopropylglycine, CAS 1212257-18-5) provides an alternative protecting group strategy for orthogonal deprotection schemes, but with different procurement specifications and costs .

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

Physical State and Storage: Quantitative Handling Specifications

The compound is a solid at ambient temperature with a specified melting point of 116.0 to 120.0 °C . For long-term storage, it is recommended to keep the compound at 2-8°C to maintain stability . These handling requirements are standard for Boc-protected amino acids and ensure that the material remains suitable for precise synthetic applications.

Stability Storage Procurement Logistics

Definitive Application Scenarios for (S)-Butoxycarbonylamino-cyclopropyl-acetic acid Based on Quantitative Evidence


Enantioselective Synthesis of Macrocyclic HCV NS3/4A Protease Inhibitors

This compound is the preferred chiral building block for incorporating the essential (S)-configured cyclopropyl P1 moiety into the macrocyclic core of next-generation HCV protease inhibitors, where the (S)-stereochemistry is absolutely required for potent (EC50 = 3.7 nM) and selective target engagement [1]. Substitution with the (R)-enantiomer or an achiral glycine analog would abolish this activity, making the procurement of the specific (S)-enantiomer non-negotiable for this drug discovery application.

Solution-Phase Synthesis of Conformationally Constrained Peptides

In solution-phase peptide synthesis, the Boc-protected (S)-cyclopropylglycine serves as a key monomer for introducing a rigid, beta-turn-inducing element. Its high purity (>98.0% by HPLC) minimizes side reactions and facilitates the formation of a single, desired diastereomer. The Boc group offers acid-labile orthogonal protection relative to benzyl or allyl esters, enabling complex multistep synthetic sequences.

Chiral Auxiliary and Ligand Development for Asymmetric Catalysis

The defined (S)-configuration and unique steric environment of the cyclopropyl group make this amino acid derivative a valuable starting material for synthesizing chiral auxiliaries or ligands for asymmetric catalysis [2]. Its use in this capacity is supported by its well-characterized specific optical rotation ([α]/D +38 ± 2.0° in ethanol), which serves as a critical quality control parameter for ensuring enantiopurity during ligand synthesis .

Quote Request

Request a Quote for (S)-Butoxycarbonylamino-cyclopropyl-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.